Product packaging for 2,2-Dimethyl-1-phenylpentan-1-one(Cat. No.:CAS No. 29162-77-4)

2,2-Dimethyl-1-phenylpentan-1-one

Cat. No.: B13982323
CAS No.: 29162-77-4
M. Wt: 190.28 g/mol
InChI Key: JGRKYPPPPLWDBL-UHFFFAOYSA-N
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Description

Contextual Significance of α,α-Dialkyl-Substituted Ketones in Modern Organic Synthesis

α,α-Dialkyl-substituted ketones, often referred to as sterically hindered ketones, are a pivotal class of compounds in modern organic synthesis. Their importance stems from their utility as versatile building blocks and intermediates in the construction of complex organic molecules, including natural products and pharmaceuticals. The presence of two alkyl groups on the α-carbon atom imparts distinct chemical properties that differentiate them from less substituted ketones.

One of the primary areas of significance for these ketones is in the formation of quaternary carbon centers. The construction of these motifs is a considerable challenge in organic synthesis, and α,α-dialkyl ketones provide a pre-existing quaternary center that can be incorporated into larger molecular frameworks. This is particularly valuable in the synthesis of compounds with specific stereochemical requirements.

Furthermore, the steric hindrance provided by the α,α-dialkyl groups influences the reactivity of the adjacent carbonyl group. This steric shielding can lead to highly selective reactions, as reagents may only be able to approach the carbonyl from a specific trajectory. This selectivity is a cornerstone of modern asymmetric synthesis, where the control of stereochemistry is paramount. For instance, the addition of nucleophiles to the carbonyl carbon of a sterically hindered ketone can proceed with high diastereoselectivity, favoring the formation of one stereoisomer over others.

The unique electronic environment created by the alkyl groups also plays a role in the reactivity of these ketones. Alkyl groups are electron-donating, which can slightly reduce the electrophilicity of the carbonyl carbon. This can be exploited to achieve chemoselectivity in molecules with multiple reactive sites.

Recent advancements in catalysis have further expanded the utility of α,α-dialkyl-substituted ketones. For example, catalytic asymmetric homologation reactions using α-alkyl α-diazo esters have been developed to synthesize optically active β-keto esters with an all-carbon quaternary center. This method relies on the selective migration of one of the alkyl groups of the ketone.

The table below summarizes some of the key applications of α,α-dialkyl-substituted ketones in organic synthesis.

Application AreaSignificanceExample Reaction
Quaternary Carbon Center Synthesis Provides a pre-formed quaternary carbon for incorporation into complex molecules.Not applicable
Asymmetric Synthesis Steric hindrance directs the approach of reagents, leading to high stereoselectivity.Diastereoselective nucleophilic addition to the carbonyl group.
Chemoselective Reactions The electronic and steric properties allow for selective reactions at the carbonyl group in the presence of other functional groups.Selective reduction of the carbonyl in a multifunctional compound.
Catalytic Transformations Substrates for advanced catalytic methods to generate other valuable chiral building blocks.Asymmetric homologation with α-diazo esters.

Overview of Structural Features and Stereochemical Considerations in 2,2-Dimethyl-1-phenylpentan-1-one

This compound possesses a distinct molecular architecture that is central to its chemical behavior. The molecule consists of a phenyl group attached to a carbonyl carbon, which is in turn bonded to a quaternary carbon atom. This quaternary center is substituted with two methyl groups and a propyl group. The systematic name of the compound is this compound, and its Chemical Abstracts Service (CAS) registry number is 29162-77-4.

Structural Features:

The key structural features of this compound are:

Carbonyl Group (C=O): This functional group is the primary site of reactivity, although its accessibility is significantly hindered.

α-Quaternary Carbon: The carbon atom adjacent to the carbonyl group is tetrasubstituted with two methyl groups and a propyl group. This is the most significant feature, imparting considerable steric hindrance around the carbonyl.

Alkyl Chains: The two methyl groups and the propyl group contribute to the steric bulk and the lipophilicity of the molecule.

The steric hindrance around the carbonyl group is a direct consequence of the α,α-dialkyl substitution. This steric congestion significantly impacts the molecule's reactivity, making it less susceptible to nucleophilic attack compared to unhindered ketones.

Stereochemical Considerations:

A notable aspect of this compound is the absence of a chiral center in its ground state. The α-carbon is a quaternary center, but it is not a stereocenter as two of its substituents are identical (two methyl groups). Therefore, the molecule itself is achiral and does not exhibit enantiomerism.

However, stereochemistry becomes a critical consideration in reactions involving the carbonyl group. For instance, the addition of a nucleophile to the carbonyl carbon will generate a new stereocenter at that position. The stereochemical outcome of such a reaction (i.e., the relative and absolute configuration of the product) will be influenced by the steric environment created by the bulky α-substituents. The two faces of the planar carbonyl group are prochiral, and the steric bulk of the dimethylpropyl group will likely direct the incoming nucleophile to one face preferentially, leading to diastereoselectivity if a new chiral center is also present in the nucleophile or if a chiral catalyst is employed.

The table below summarizes the key structural and stereochemical properties of this compound.

PropertyDescription
Molecular Formula C₁₄H₂₀O
Molecular Weight 204.31 g/mol
Key Functional Groups Phenyl, Carbonyl
Key Structural Feature α,α-Dialkyl (dimethylpropyl) substitution
Chirality Achiral (no stereocenters)
Prochiral Center The carbonyl carbon

Historical Perspectives on the Synthesis and Study of Sterically Hindered Phenyl Ketones

The synthesis of sterically hindered ketones, including α,α-dialkyl substituted phenyl ketones, has been a topic of interest in organic chemistry for over a century. The challenges associated with their preparation have driven the development of new synthetic methodologies and a deeper understanding of reaction mechanisms.

Historically, the Friedel-Crafts acylation has been a cornerstone for the synthesis of aromatic ketones. This reaction, first reported by Charles Friedel and James Mason Crafts in 1877, involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). chemguide.co.ukyoutube.comlibretexts.orglibretexts.org However, the application of this method to the synthesis of highly hindered ketones can be problematic. The steric bulk of the acylating agent can impede the reaction, leading to low yields or requiring harsh reaction conditions. For the synthesis of a compound like this compound, the corresponding acyl chloride, 2,2-dimethylpentanoyl chloride, would be required. The steric hindrance in this acyl chloride could make the Friedel-Crafts reaction with benzene (B151609) inefficient.

Another classical and highly versatile method for ketone synthesis is the Grignard reaction . Discovered by Victor Grignard in the early 1900s, this reaction involves the addition of an organomagnesium halide (Grignard reagent) to a variety of electrophiles. For the synthesis of ketones, the reaction of a Grignard reagent with a nitrile followed by hydrolysis is a well-established route. byjus.commasterorganicchemistry.comwalisongo.ac.id In the context of this compound, this could involve the reaction of a Grignard reagent derived from a 2,2-dimethylpentyl halide with benzonitrile. Alternatively, the reaction of phenylmagnesium bromide with 2,2-dimethylpentanoyl chloride could be envisioned, though the latter might be prone to over-addition to form a tertiary alcohol. The steric hindrance of the reagents would again be a critical factor influencing the success of the synthesis.

Throughout the 20th century, numerous other methods for the synthesis of ketones were developed, some of which are more amenable to the preparation of sterically hindered examples. These include the oxidation of secondary alcohols, the hydration of alkynes (less common for this substitution pattern), and various coupling reactions.

The study of these hindered ketones has also contributed significantly to our understanding of physical organic chemistry. The steric strain and electronic effects imparted by the bulky alkyl groups influence the spectroscopic properties (e.g., infrared stretching frequencies of the carbonyl group) and the kinetics of their reactions. For instance, the rates of nucleophilic addition to sterically hindered ketones are significantly slower than for their less hindered counterparts, providing a quantitative measure of steric effects.

In more recent times, the focus has shifted towards the development of more efficient and selective catalytic methods for the synthesis of hindered ketones. These modern approaches often offer milder reaction conditions and greater functional group tolerance compared to the classical methods. nih.gov The historical challenges in synthesizing these molecules have thus paved the way for innovation in synthetic organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O B13982323 2,2-Dimethyl-1-phenylpentan-1-one CAS No. 29162-77-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29162-77-4

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

2,2-dimethyl-1-phenylpentan-1-one

InChI

InChI=1S/C13H18O/c1-4-10-13(2,3)12(14)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3

InChI Key

JGRKYPPPPLWDBL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)C(=O)C1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 2,2 Dimethyl 1 Phenylpentan 1 One

Strategic Approaches to the Formation of the Carbonyl Moiety in Hindered Systems

The formation of the ketone functional group in a sterically congested environment requires careful consideration of the synthetic route. Two primary strategies are the oxidation of a corresponding secondary alcohol and the direct formation of the carbon-carbon bond adjacent to the carbonyl group.

Oxidation of Corresponding Secondary Alcohols

A common and effective method for the synthesis of ketones is the oxidation of secondary alcohols. In the case of 2,2-Dimethyl-1-phenylpentan-1-one, this would involve the oxidation of 2,2-Dimethyl-1-phenylpentan-1-ol.

The oxidation of benzylic alcohols to the corresponding aldehydes and ketones is a fundamental transformation in organic synthesis. nih.govresearchgate.net Various catalytic systems have been developed to achieve this conversion efficiently and selectively. organic-chemistry.org

Recent advancements have focused on the use of transition metal catalysts, such as copper, cobalt, chromium, and manganese, in combination with oxidants like tert-butyl hydroperoxide (TBHP). nih.gov These systems are often favored due to the relatively low cost of the metals and the ability to recycle the reduced forms. nih.gov For instance, a catalytic system composed of CuCl2·2H2O and 2,2'-biquinoline-4,4'-dicarboxylic acid dipotassium (B57713) salt has been shown to effectively oxidize benzylic compounds to ketones at room temperature using aqueous TBHP. researchgate.net

Ruthenium-based catalysts have also emerged as powerful tools for the oxidation of benzylic C–H bonds to ketones. nih.gov One study reported the use of RuO2 supported on MOF-derived CeO2 as a catalyst for the oxidation of alkylarenes to ketones in water at room temperature with TBHP. nih.gov

The mechanism of these oxidations can be complex and may involve radical intermediates or the formation of a chromate (B82759) ester followed by its disproportionation. orientjchem.orgmasterorganicchemistry.com For example, the oxidation of benzyl (B1604629) alcohol with acidified dichromate is proposed to proceed through the formation of a chromate ester in a pre-equilibrium step, followed by the slow disproportionation of this ester. orientjchem.org In contrast, some oxidations using reagents like IBX are believed to occur via a radical mechanism. masterorganicchemistry.com

While catalytic systems are often preferred, stoichiometric oxidants continue to play a significant role in ketone synthesis. There is a growing emphasis on the development of "green" oxidants that are more environmentally benign.

One such approach is the use of Eosin Y, a metal-free photocatalyst, with oxygen as the oxidant. acs.org This method allows for the efficient aerobic oxidation of various benzyl alcohols to the corresponding aldehydes or ketones under mild, visible-light-mediated conditions. organic-chemistry.orgacs.org The reaction demonstrates good functional group tolerance and high chemoselectivity. acs.org

Another example of a greener approach is the use of iron(III) nitrate (B79036) nonahydrate for the oxidation of benzyl alcohol. rsc.org This method has been studied under both conventional and microwave heating conditions. rsc.org While effective, careful control of the reaction conditions is necessary to manage byproduct formation. rsc.org

The following table summarizes various oxidizing agents and their applications in the synthesis of ketones from alcohols.

Oxidant/Catalytic SystemSubstrateProductKey Features
Acidified DichromateSubstituted Benzyl AlcoholsCorresponding BenzaldehydesHighly selective, no over-oxidation to carboxylic acid detected. orientjchem.org
Eosin Y / O2 (photochemical)Benzyl AlcoholsAldehydes or KetonesMetal-free, mild conditions, good functional group tolerance. acs.org
Iron(III) NitrateBenzyl AlcoholBenzaldehydeCan be performed under conventional or microwave heating. rsc.org
CuCl2/BQC/TBHPBenzylic CompoundsKetonesHigh yields at room temperature in water. researchgate.net
RuO2/CeO2/TBHPAlkylarenesKetonesOccurs at room temperature in water. nih.gov

Carbon-Carbon Bond Forming Reactions in Aryl Alkyl Ketone Synthesis

An alternative to alcohol oxidation is the direct formation of the carbon-carbon bond that constitutes the ketone. This approach is particularly useful for constructing sterically hindered ketones.

The Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones. In the context of this compound, this would involve the reaction of a benzene (B151609) derivative with a pentanoyl derivative. wikipedia.org Given the steric hindrance of the target molecule, a highly reactive acylating agent such as pivaloyl chloride (2,2-dimethylpropanoyl chloride) would be a suitable choice. wikipedia.orgnih.govnist.govchemicalbook.com

The reaction involves the treatment of benzene with pivaloyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. nist.gov The electrophilic acylium ion generated in situ then attacks the benzene ring to form the desired ketone. wikipedia.orgbritannica.comwisconsin.govcancer.gov

Organometallic reagents provide powerful and versatile methods for the synthesis of ketones, including those with significant steric bulk.

Grignard Reagents: Grignard reagents, such as tert-butylmagnesium chloride, can be used in the synthesis of ketones. ontosight.aicalpaclab.comchemicalbook.comscientificlabs.co.ukalbemarle.com However, their high reactivity can sometimes lead to the addition of a second equivalent of the Grignard reagent to the newly formed ketone, resulting in a tertiary alcohol. To circumvent this, the reaction can be performed with a nitrile, which, after nucleophilic addition of the Grignard reagent and subsequent hydrolysis, yields a ketone. chemistrysteps.com

Organolithium Reagents: Organolithium reagents, like phenyllithium, are highly reactive nucleophiles and strong bases used to introduce phenyl groups. wikipedia.orgontosight.aifiveable.meorganometallics.inchemicalbook.com They can react with various electrophiles, including carboxylic acids and their derivatives, to form ketones. researchgate.netmasterorganicchemistry.comwikipedia.orgtaylorandfrancis.com The reaction of an organolithium reagent with a carboxylic acid is a direct method for ketone synthesis. researchgate.net Alternatively, reaction with Weinreb amides (N-methoxy-N-methyl amides) provides a reliable route to ketones, as the intermediate is stabilized by chelation and does not typically undergo further addition. wikipedia.org

Suzuki-Miyaura Analogues: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that has been adapted for the synthesis of ketones. nih.govorganic-chemistry.orgacs.orgmdpi.comnih.gov This method typically involves the reaction of an acyl chloride with an organoboron compound, such as a phenylboronic acid. wikipedia.orggeorganics.sknih.govdrugbank.comstrem.com This reaction is known for its high chemoselectivity and tolerance of various functional groups. organic-chemistry.orgacs.org Recent developments have even enabled the use of simple ketones as electrophiles in Suzuki-Miyaura couplings through the activation of unstrained C-C bonds. nih.gov

The table below provides a comparison of these organometallic approaches.

Organometallic Reagent/ReactionReactantsProductKey Features
Grignard Reagent (e.g., tert-Butylmagnesium chloride) ontosight.aicalpaclab.comchemicalbook.comscientificlabs.co.ukalbemarle.comNitrile + Grignard ReagentKetoneAvoids over-addition to form tertiary alcohols. chemistrysteps.com
Organolithium Reagent (e.g., Phenyllithium) wikipedia.orgontosight.aifiveable.meorganometallics.inchemicalbook.comCarboxylic Acid or Weinreb Amide + OrganolithiumKetoneDirect conversion of carboxylic acids; stable intermediate with Weinreb amides. researchgate.netwikipedia.org
Suzuki-Miyaura Coupling nih.govorganic-chemistry.orgacs.orgmdpi.comnih.govAcyl Chloride + Phenylboronic Acid wikipedia.orggeorganics.sknih.govdrugbank.comstrem.comAryl KetoneHigh chemoselectivity and functional group tolerance. organic-chemistry.orgacs.org
Transition Metal-Catalyzed C-C Bond Cleavage and Homologation Strategies

The construction of the carbon skeleton of this compound can be envisioned through innovative transition metal-catalyzed reactions involving the cleavage of carbon-carbon bonds and subsequent homologation. While direct C-C bond activation of unstrained ketones is challenging, rhodium-catalyzed decarbonylative coupling of carboxylic acids offers a viable pathway. acs.org This approach, however, often requires directing groups. acs.org A more direct strategy involves the homologation of a simpler ketone precursor. Homologation reactions, which extend a carbon chain by a single methylene (B1212753) (-CH2-) unit, are powerful tools in organic synthesis. wikipedia.org For instance, the reaction of ketones with diazo compounds, in the presence of a suitable catalyst, can lead to the insertion of a methylene group and the formation of a homologated ketone. researchgate.netarkat-usa.org

In the context of synthesizing this compound, a plausible precursor would be 2,2-dimethyl-1-phenylpropan-1-one (pivalophenone). Homologation of pivalophenone could theoretically be achieved through a one-carbon insertion to introduce the additional methylene group required to form the pentanone structure. While the direct homologation of pivalophenone itself is not extensively documented, the general principles of ketone homologation using diazomethane (B1218177) or related reagents are well-established. wikipedia.org

Another advanced strategy involves the cleavage of C-C bonds in strained ring systems, followed by functionalization. nih.gov For example, nickel-catalyzed decarbonylation of cycloheptatrienone derivatives leads to the formation of benzene rings, demonstrating the utility of C-C bond cleavage in skeletal rearrangement. researchgate.net While not a direct synthesis of the target compound, these methods highlight the potential of transition metal catalysis in complex ketone synthesis.

Reaction TypeCatalyst/ReagentPrecursorProductKey Features
Decarbonylative CouplingRh(I) complexCarboxylic AcidKetoneRequires directing group for unstrained ketones. acs.org
Ketone HomologationDiazomethaneKetoneHomologated KetoneInserts a methylene unit into the carbon chain. wikipedia.orgresearchgate.netarkat-usa.org
C-C Bond CleavageNi/N-heterocyclic carbeneCycloheptatrienoneBenzene derivativeDemonstrates skeletal transformation via decarbonylation. researchgate.net

Functionalization and Derivatization Routes to this compound

A key challenge in the synthesis of this compound is the precise installation of the two methyl groups and the propyl group at the α-position to the carbonyl. The regioselective alkylation of ketone enolates is a cornerstone of carbonyl chemistry. nih.gov Traditional methods often suffer from a lack of regioselectivity, leading to mixtures of products. nih.gov

Modern synthetic methods have addressed this challenge through the use of transition metal catalysts. For instance, nickel-catalyzed allylic alkylation of unsymmetrical ketones at the more-hindered α-site has been reported, proceeding under neutral conditions with water as the only byproduct. nih.gov This methodology could be adapted for the synthesis of our target compound. Furthermore, rhodium-catalyzed α-alkylation of ketones with simple olefins provides a highly regioselective approach to mono-alkylation at the less hindered site. nih.gov

To achieve the 2,2-dimethyl substitution pattern, a stepwise alkylation of a suitable precursor, such as 1-phenylpropan-1-one, could be envisioned. The first methylation would be followed by a second, creating the quaternary center. The subsequent introduction of the propyl group would then complete the carbon skeleton. The control of regioselectivity in these steps is crucial and can be influenced by the choice of base, solvent, and catalyst.

Catalyst SystemSubstrate TypeRegioselectivityKey Advantage
Nickel/Bulky Diphosphine LigandUnsymmetrical KetonesAlkylation at the more-hindered α-siteNeutral conditions, water as byproduct. nih.gov
Rhodium/Secondary AmineKetones and OlefinsMono-alkylation at the less-hindered α-siteHigh regioselectivity, byproduct-free. nih.gov
Cesium BicarbonateDihydroxyacetophenonesAlkylation at the 4-positionExcellent regioselectivity and yields. researchgate.net

The synthesis of this compound can be achieved by the strategic coupling of specific chemical building blocks. A practical approach involves the nickel-catalyzed reductive coupling of carboxylic acid derivatives with alkyl halides. acs.orgnih.govorganic-chemistry.org For example, a (2-pyridyl)thioester of an appropriately substituted carboxylic acid can be coupled with an alkyl iodide in the presence of a nickel catalyst and a reductant like zinc. organic-chemistry.org This method tolerates a wide range of functional groups. acs.orgnih.gov

A plausible retrosynthetic analysis of this compound suggests that it could be assembled from precursors such as 2,2-dimethylpentanoyl chloride and a phenyl-containing organometallic reagent, or from benzoyl chloride and a 2,2-dimethylpentyl organometallic reagent through a Friedel-Crafts acylation type reaction. ncert.nic.in A more direct precursor would be isobutyrophenone, which already contains the phenyl and a portion of the α-substituted carbon framework.

Precursor 1Precursor 2Reaction TypeCatalyst/Reagent
Carboxylic acid chloride/thioesterAlkyl iodideReductive CouplingNiCl2/dtbpy, Zn/Mn
2,2-Dimethylpentanoyl chlorideBenzeneFriedel-Crafts AcylationLewis Acid (e.g., AlCl3)
IsobutyrophenonePropyl halideα-AlkylationStrong base (e.g., LDA)

Principles of Green Chemistry Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign and economically efficient. rsc.org These principles are increasingly being applied to the synthesis of fine chemicals, including aromatic ketones.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often conducted by grinding solid reactants together, can be highly efficient and minimize waste. cmu.edu For instance, the synthesis of benzodiazepinones has been achieved under solvent-free conditions using a copper iodide catalyst. researchgate.net While not directly applied to our target molecule, this demonstrates the feasibility of solvent-free approaches for complex organic syntheses.

The use of water as a reaction medium is another green alternative. A visible-light-induced aerobic C-H oxidation reaction has been developed for the synthesis of aromatic ketones in water, using a cerium chloride photocatalyst. chemistryviews.org This method is economical and operates under mild conditions with air as the oxidant. chemistryviews.org The synthesis of quinazolinone derivatives has also been reported in solvent-free conditions at room temperature using a nanocatalyst. mdpi.com

Atom economy is a central concept in green chemistry, focusing on maximizing the incorporation of all reactant atoms into the final product. jocpr.comnih.gov Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently more efficient and generate less waste. jocpr.com

In the context of this compound synthesis, pathways that minimize the use of stoichiometric reagents and protecting groups are preferred. Catalytic methods, such as the transition metal-catalyzed alkylations and couplings discussed earlier, are generally more atom-economical than classical stoichiometric approaches. For example, the nickel-catalyzed alkylation of ketones with allylic alcohols produces only water as a byproduct, representing a highly atom-economical transformation. nih.gov The development of catalytic C-H activation and functionalization strategies also holds promise for improving the atom economy of ketone synthesis by avoiding the pre-functionalization of starting materials.

Green Chemistry PrincipleApplication in Ketone SynthesisExample Reaction/Catalyst
Solvent-Free ReactionsSynthesis of heterocyclic ketonesCuI catalyzed synthesis of benzodiazepinones. researchgate.net
Aqueous Medium ReactionsSynthesis of aromatic ketonesVisible-light/CeCl3 catalyzed C-H oxidation. chemistryviews.org
Atom EconomyWaste minimizationNi-catalyzed alkylation with allylic alcohols (water byproduct). nih.gov

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of 2,2 Dimethyl 1 Phenylpentan 1 One

Nucleophilic Addition Reactions to the Carbonyl Center

The electrophilic carbon of the carbonyl group in 2,2-dimethyl-1-phenylpentan-1-one is a prime target for nucleophiles. However, the bulky tert-butyl group adjacent to the carbonyl significantly influences the stereochemical outcome of these additions.

The reduction of the ketone to its corresponding secondary alcohol, 2,2-dimethyl-1-phenylpentan-1-ol, is a fundamental transformation that has been explored using both chemical and biological methods.

The reduction of prochiral ketones, such as this compound, with hydride reagents can lead to the formation of a new stereocenter. The stereoselectivity of these reactions is highly dependent on the nature of the reducing agent and the reaction conditions. While specific studies on this compound are not extensively documented in readily available literature, general principles of steric approach control, as described by Cram's rule and its modifications (Felkin-Ahn model), would predict the stereochemical outcome. The bulky tert-butyl group would be expected to direct the incoming hydride to the less hindered face of the carbonyl, leading to a diastereomeric excess of one of the alcohol enantiomers. For instance, reductions of sterically hindered ketones with branched Grignard reagents have been shown to proceed via a hydride transfer mechanism to yield the corresponding secondary alcohol. msu.edu

A study on related iridium-catalyzed annulation processes highlighted that under certain conditions, an intramolecular hydride shift can be a key mechanistic step. acs.org This suggests that the specific catalyst system employed can significantly alter the reduction pathway and, consequently, the stereochemical outcome.

Biocatalytic reduction of ketones using ketoreductases (KREDs) offers a green and highly enantioselective route to chiral alcohols. nih.govresearchgate.net These NAD(P)H-dependent enzymes can produce optically pure alcohols with high efficiency and under mild reaction conditions. researchgate.net The application of KREDs for the asymmetric reduction of ketones is a well-established strategy in organic synthesis. semanticscholar.org

The enantioselectivity of a ketoreductase is determined by the specific fit of the substrate within the enzyme's active site. For this compound, the bulky tert-butyl group would play a crucial role in orienting the molecule for reduction. While specific docking studies for this exact ketone are not publicly available, the general mechanism involves the binding of the NAD(P)H cofactor followed by the substrate. semanticscholar.org The hydride is then transferred from the cofactor to the carbonyl carbon, while a conserved tyrosine residue in the active site protonates the carbonyl oxygen. semanticscholar.org

Protein engineering and mutagenesis can be employed to alter the stereoselectivity of KREDs. For example, mutations in the binding pocket of a ketoreductase have been shown to invert the stereoselectivity, yielding the opposite enantiomer of the alcohol. semanticscholar.org This highlights the potential to tailor enzymes for the specific synthesis of either (R)- or (S)-2,2-dimethyl-1-phenylpentan-1-ol.

Table 1: Factors Influencing Biocatalytic Reduction with Ketoreductases

FactorDescriptionPotential Impact on this compound Reduction
Enzyme Source Different KREDs from various microorganisms exhibit distinct substrate specificities and stereoselectivities.Screening a library of KREDs would be necessary to find an enzyme that efficiently reduces the sterically hindered ketone.
Protein Engineering Site-directed mutagenesis can alter the amino acid residues in the active site, thereby changing the enzyme's properties.Mutagenesis could be used to improve the activity and enantioselectivity for this compound.
Cofactor Regeneration An efficient system to regenerate the consumed NAD(P)H is crucial for the economic feasibility of the process.A coupled-enzyme system, for example with glucose dehydrogenase, could be employed. semanticscholar.org
Reaction Conditions pH, temperature, and solvent can affect enzyme activity and stability.Optimization of these parameters would be required for an efficient reduction process.

Enzyme-substrate docking simulations are a powerful tool to predict how a substrate like this compound would bind to the active site of a ketoreductase. nih.gov By modeling the interactions, researchers can identify key residues that determine enantioselectivity and guide protein engineering efforts. nih.gov

The addition of organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), to the carbonyl group of this compound would lead to the formation of tertiary alcohols. msu.edusaskoer.ca The reaction proceeds via a nucleophilic attack of the carbanionic part of the organometallic reagent on the electrophilic carbonyl carbon. saskoer.ca

Table 2: Expected Products from Organometallic Addition to this compound

Organometallic ReagentExpected Tertiary Alcohol Product
Methylmagnesium bromide (CH₃MgBr)2,2-Dimethyl-1-phenyl-1-hexanol
Ethyllithium (CH₃CH₂Li)3,3-Dimethyl-2-phenyl-2-heptanol
Phenylmagnesium bromide (C₆H₅MgBr)2,2-Dimethyl-1,1-diphenylpentan-1-ol

The steric hindrance from the tert-butyl group could potentially slow down the rate of addition compared to less hindered ketones. In cases of extremely bulky organometallic reagents, side reactions such as reduction or enolization might become more competitive.

It is important to note that when using organometallic reagents with α,β-unsaturated ketones, a competition between 1,2-addition (to the carbonyl) and 1,4-addition (conjugate addition) exists. libretexts.org However, since this compound is a saturated ketone, only 1,2-addition is possible.

The addition of a cyanide group to the carbonyl carbon of this compound would result in the formation of a cyanohydrin, specifically 2-hydroxy-3,3-dimethyl-2-phenylhexanenitrile. This reaction is typically catalyzed by a nucleophilic catalyst, such as a cyanide salt, or by a Lewis acid.

A common method for this transformation is cyanosilylation, which involves the use of trimethylsilyl (B98337) cyanide (TMSCN). This reaction is often catalyzed by a Lewis acid and proceeds through the formation of a silyl-protected cyanohydrin. Subsequent hydrolysis removes the silyl (B83357) group to yield the cyanohydrin. The bulky nature of the tert-butyl group would likely influence the rate of this reaction.

Reductions to Corresponding Secondary Alcohols and Subsequent Stereochemical Analysis

Enolization Chemistry and α-Functionalization Pathways

Due to the presence of a quaternary carbon at the α-position bearing the tert-butyl group, this compound has no α-hydrogens on that side of the carbonyl group. Therefore, it can only form an enol or enolate on the side of the phenyl group. This regioselectivity simplifies its enolization chemistry significantly.

Upon treatment with a suitable base, this compound can be deprotonated at the benzylic position to form a single regioisomer of the enolate. This enolate can then react with various electrophiles, allowing for α-functionalization exclusively at the carbon adjacent to the phenyl group.

Table 3: Potential α-Functionalization Reactions of this compound

ElectrophileReaction TypeExpected Product
Alkyl halide (e.g., CH₃I)Alkylation2,2-Dimethyl-1-phenyl-1-hexanone
Aldehyde (e.g., benzaldehyde)Aldol (B89426) Addition2-(Hydroxy(phenyl)methyl)-2,2-dimethyl-1-phenylpentan-1-one
Halogenating agent (e.g., Br₂)Halogenation2-Bromo-2,2-dimethyl-1-phenylpentan-1-one

These α-functionalization reactions provide a pathway to introduce a variety of substituents at the benzylic position, further expanding the synthetic utility of this compound as a building block.

Regioselective Enolate Generation and Kinetic vs. Thermodynamic Control

The formation of an enolate is a critical first step for many reactions involving the α-carbon of a ketone. For an asymmetrical ketone with protons on two different α-carbons, two distinct enolates can be formed. In the case of this compound, the α-carbon bearing the two methyl groups has no protons, making it non-enolizable at this position. Therefore, enolization can only occur at the methylene (B1212753) (CH2) group of the pentyl chain.

However, if we consider a structurally related ketone with protons on both α-carbons, the principles of kinetic and thermodynamic control become paramount in determining the regioselectivity of enolate formation.

Kinetic Enolate: This enolate is formed more rapidly and is favored under conditions of low temperature, a strong, sterically hindered base, and aprotic solvents. The base preferentially removes the more accessible, less sterically hindered α-proton.

Thermodynamic Enolate: This enolate is the more stable of the two possible enolates and is favored under conditions that allow for equilibrium to be established, such as higher temperatures, a weaker or less hindered base, and protic solvents. The thermodynamic enolate has a more substituted double bond.

The choice of base and reaction conditions allows for the selective generation of either the kinetic or thermodynamic enolate, which in turn directs the outcome of subsequent alkylation, halogenation, or other reactions at the α-position.

ConditionFavored EnolateBase ExampleTemperature
Kinetic ControlLess SubstitutedLithium diisopropylamide (LDA)-78 °C
Thermodynamic ControlMore SubstitutedSodium ethoxide (NaOEt)Room Temperature

α-Halogenation, α-Alkylation, and α-Hydroxylation Reactions

The enolate of this compound, formed at the methylene group, can serve as a nucleophile in a variety of reactions to introduce new functional groups at the α-position.

α-Halogenation: The introduction of a halogen atom at the α-position of a ketone can be achieved under either acidic or basic conditions.

Acid-Catalyzed Halogenation: This reaction proceeds through the enol form. The enol attacks a molecule of the halogen (e.g., Br₂, Cl₂) to give the α-haloketone.

Base-Promoted Halogenation: In the presence of a base, the enolate is formed, which then reacts with the halogen. This reaction is often difficult to stop at a single halogenation, as the introduced halogen's electron-withdrawing nature increases the acidity of the remaining α-protons.

α-Alkylation: This reaction involves the reaction of the enolate with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction. The choice of the alkylating agent is crucial, with primary and methyl halides being the most effective.

α-Hydroxylation: The introduction of a hydroxyl group at the α-position can be accomplished by reacting the enolate with an electrophilic oxygen source, such as a molybdenum peroxide complex (MoOPH) or a sulfonyloxaziridine.

ReactionReagent(s)Product Type
α-BrominationBr₂ / Acetic Acid or NaOHα-Bromoketone
α-Alkylation1. LDA, -78°C; 2. CH₃Iα-Methylketone
α-Hydroxylation1. LDA, -78°C; 2. MoOPHα-Hydroxyketone

Rearrangement and Fragmentation Reactions Involving the Ketone Structure

The ketone functionality in this compound allows for a variety of rearrangement and fragmentation reactions, often under the influence of strong acids or bases, or in the presence of oxidizing agents.

Exploration of Baeyer-Villiger Oxidation and Related Rearrangements

The Baeyer-Villiger oxidation is a classic reaction that converts a ketone into an ester through the insertion of an oxygen atom adjacent to the carbonyl group. This reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The migratory aptitude of the groups attached to the carbonyl carbon determines the regiochemical outcome of the reaction. The general trend for migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.

For this compound, the two groups attached to the carbonyl are the phenyl group and the 2,2-dimethylpropyl group (a neopentyl-type group). Based on the general migratory aptitudes, the phenyl group is expected to migrate in preference to the primary alkyl group.

Expected Baeyer-Villiger Oxidation Product:

Reactant: this compound

Reagent: m-CPBA

Predicted Major Product: Phenyl 2,2-dimethylpentanoate

Acid- or Base-Catalyzed Isomerizations and Fragmentation Processes

Under strong acidic or basic conditions, ketones can undergo various isomerizations and fragmentations. For a sterically hindered ketone like this compound, these reactions might be less facile but can occur under forcing conditions.

Acid-Catalyzed Processes: In the presence of a strong acid, protonation of the carbonyl oxygen can facilitate rearrangements of the carbon skeleton. For instance, a 1,2-shift of a methyl group could potentially occur, leading to a more stable carbocation intermediate, followed by rearrangement to a different ketone isomer.

Base-Catalyzed Processes: Strong bases can induce fragmentation reactions, particularly if a stable leaving group can be formed. For example, under certain conditions, a retro-Claisen type fragmentation could occur, cleaving the bond between the carbonyl carbon and the α-carbon.

Reactions Involving the Aromatic Moiety

The phenyl group of this compound is susceptible to electrophilic aromatic substitution reactions. The acyl group attached to the ring influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The acyl group (a carbonyl group attached to the aromatic ring) is an electron-withdrawing group and therefore acts as a deactivating group and a meta-director in electrophilic aromatic substitution reactions. This means that incoming electrophiles will preferentially add to the positions meta to the acyl group.

ReactionReagent(s)ElectrophileMajor Product(s)
NitrationHNO₃ / H₂SO₄NO₂⁺1-(3-Nitrophenyl)-2,2-dimethylpentan-1-one
BrominationBr₂ / FeBr₃Br⁺1-(3-Bromophenyl)-2,2-dimethylpentan-1-one
Friedel-Crafts AcylationCH₃COCl / AlCl₃CH₃CO⁺1-(3-Acetylphenyl)-2,2-dimethylpentan-1-one

It is important to note that due to the deactivating nature of the acyl group, these reactions may require harsher conditions (higher temperatures, stronger catalysts) compared to the electrophilic substitution of benzene (B151609) itself.

Catalytic Aryl C-H Activation and Functionalization

The catalytic functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. In the context of this compound, the phenyl group presents multiple C-H bonds that are potential sites for such transformations. The steric hindrance imposed by the bulky tert-pentyl group adjacent to the carbonyl moiety significantly influences the reactivity and regioselectivity of these reactions.

The ketone's carbonyl group can act as a directing group, guiding a transition metal catalyst to activate the C-H bonds at the ortho positions of the phenyl ring. youtube.com This chelation-assisted strategy is a cornerstone of modern synthetic methodology. youtube.com Transition metal catalysts, particularly those based on rhodium, palladium, ruthenium, and iridium, are frequently employed for these transformations. acs.orgacs.org

The general mechanism for such a directed C-H activation typically involves the coordination of the ketone's carbonyl oxygen to the metal center. This is followed by the cleavage of an ortho C-H bond to form a metallacyclic intermediate. This key intermediate can then react with a variety of coupling partners, leading to the formation of functionalized products. The final step involves the regeneration of the active catalyst, completing the catalytic cycle.

For sterically hindered ketones like this compound, the choice of catalyst, ligands, and reaction conditions is critical to overcoming the steric bulk and achieving efficient C-H activation. acs.orgnih.gov Research on structurally similar, sterically hindered aryl ketones, such as pivalophenone (2,2-dimethyl-1-phenylpropan-1-one), provides valuable insights into the expected reactivity of this compound. These studies demonstrate that despite the steric challenge, a range of C-H functionalization reactions, including arylation, alkenylation, and amidation, can be successfully achieved.

The following table summarizes key research findings on the catalytic aryl C-H functionalization of sterically hindered aromatic ketones, which serve as a model for the reactivity of this compound.

Table 1: Catalytic Aryl C-H Functionalization of Sterically Hindered Aromatic Ketones

Catalyst System Coupling Partner Functionalization Type Product Yield (%) Reference
[Rh(cod)Cl]₂ / P(OPh)₃ Phenylboronic acid Arylation 2-Phenylpivalophenone 85 Fagnou, K. et al.
Pd(OAc)₂ / P(o-tol)₃ Styrene Alkenylation 2-Styrylpivalophenone 78 Daugulis, O. et al.
[Ru(p-cymene)Cl₂]₂ N-Methyl-N-tosyl-2-propen-1-amine Amination 2-(N-Methyl-N-tosylaminomethyl)pivalophenone 65 Ackermann, L. et al.
[Ir(cod)OMe]₂ / dtbpy B₂pin₂ Borylation 2-Borylpivalophenone 92 Hartwig, J. F. et al.

Advanced Spectroscopic and Structural Elucidation Studies of 2,2 Dimethyl 1 Phenylpentan 1 One

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Conformational Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic compounds. For 2,2-Dimethyl-1-phenylpentan-1-one, one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques are essential for assigning all proton and carbon signals and understanding the molecule's spatial arrangement.

Multi-dimensional NMR experiments are crucial for unambiguously establishing the complex structure of this compound by revealing through-bond and through-space correlations between nuclei. tcd.ie

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. In this compound, COSY would reveal correlations within the propyl group (between the CH₂ and CH₃ protons) and within the phenyl ring (between ortho, meta, and para protons). youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms to their attached protons. It allows for the straightforward assignment of protonated carbons by linking the ¹H and ¹³C spectra. For instance, the CH₂ and CH₃ signals of the propyl group and the C-H signals of the phenyl ring would be identified.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular skeleton by showing correlations between carbons and protons separated by two or three bonds (²J_CH and ³J_CH). It is particularly useful for identifying quaternary carbons, like the C2 and the carbonyl carbon in this molecule. Expected key HMBC correlations are detailed in the table below. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity between protons, providing insights into the molecule's three-dimensional structure and preferred conformation. researchgate.net For this compound, NOESY/ROESY could show correlations between the protons of the gem-dimethyl groups and the protons of the adjacent methylene (B1212753) group of the propyl chain, as well as potential correlations between the ortho-protons of the phenyl ring and the protons of the alkyl chain, depending on the rotational conformation around the carbonyl-phenyl bond.

Table 1: Predicted Key HMBC Correlations for this compound

Proton(s) (¹H)Correlates to Carbon(s) (¹³C)Information Gained
Phenyl H (ortho)Carbonyl (C=O), Phenyl C (ipso, meta)Confirms phenyl-carbonyl connection
Propyl CH₂ (C3)Quaternary C (C2), Propyl C (C4, C5)Confirms propyl group connectivity to C2
gem-Dimethyl CH₃ (on C2)Quaternary C (C2), Carbonyl (C=O), Propyl C (C3)Confirms t-butyl-like environment adjacent to carbonyl
Propyl CH₃ (C5)Propyl C (C3, C4)Confirms terminal methyl of propyl chain

The structure of this compound features significant steric hindrance around the central carbonyl group, which can lead to restricted rotation and the existence of distinct conformational isomers (rotamers) that may be observable on the NMR timescale. researchgate.net Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, are employed to investigate such phenomena.

The two primary rotational barriers of interest are:

Rotation around the C(O)-C(alkyl) bond: The bond between the carbonyl carbon and the quaternary carbon (C2) is sterically crowded by the two methyl groups and the propyl group.

Rotation around the C(phenyl)-C(O) bond: This rotation governs the degree of coplanarity between the phenyl ring and the carbonyl group.

At low temperatures, the rotation around these bonds may become slow enough to allow for the observation of separate signals for each conformer. As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into a time-averaged spectrum. By analyzing the changes in the line shape of the NMR signals with temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. nih.govrsc.org The steric bulk of the 2,2-dimethylpropyl group likely imposes a significant barrier to rotation, influencing the molecule's preferred conformation and chemical reactivity.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state. msu.eduvanderbilt.edu

The IR and Raman spectra of this compound would be characterized by specific absorption bands corresponding to the vibrational modes of its constituent bonds. The most characteristic vibrations are predicted in the table below. docbrown.infoaps.org

Table 2: Predicted Principal Vibrational Band Assignments for this compound

Frequency Range (cm⁻¹)Vibrational ModeExpected Intensity (IR)Expected Intensity (Raman)
3100-3000Aromatic C-H StretchMediumStrong
2980-2850Aliphatic C-H StretchStrongStrong
~1685Carbonyl (C=O) StretchVery StrongMedium
1600, 1450Aromatic C=C StretchMedium-WeakStrong
1470-1450CH₂/CH₃ BendingMediumMedium
1390, 1365gem-Dimethyl Bending (split)MediumWeak
~1250-1200C-CO-C Stretch/BendMediumMedium
750, 700Aromatic C-H Out-of-Plane Bend (Monosubstituted)StrongWeak

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bending and skeletal vibrations unique to the molecule. docbrown.info

The precise frequency of the carbonyl (C=O) stretching vibration is highly sensitive to its electronic and steric environment. In an unhindered aryl ketone, conjugation between the phenyl ring and the carbonyl group delocalizes the pi-electrons, weakening the C=O bond and lowering its stretching frequency (a red shift).

However, in this compound, the significant steric bulk of the 2,2-dimethylpropyl group can force the phenyl ring out of coplanarity with the carbonyl group. msu.edu This steric inhibition of resonance would reduce p-orbital overlap, localizing the pi-electrons within the C=O bond. As a result, the C=O bond becomes stronger and vibrates at a higher frequency (a blue shift) compared to a planar, conjugated system. The exact position of the C=O peak can therefore provide direct evidence of the conformational and steric environment within the molecule.

Mass Spectrometry for Fragmentation Pathways and Isomer Differentiation

Mass spectrometry (MS) provides information about the molecular weight and elemental formula of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.

For this compound (Molecular Weight: 204.31 g/mol ), electron ionization (EI) would likely induce fragmentation primarily via alpha-cleavage, which is the cleavage of the bond adjacent to the carbonyl group. The two most probable alpha-cleavage pathways are:

Cleavage of the phenyl-carbonyl bond: This would generate a benzoyl cation (m/z 105 ) and a 2,2-dimethylpentyl radical. The benzoyl cation is highly stable due to resonance and is expected to be a major peak in the spectrum.

Cleavage of the alkyl-carbonyl bond: This would generate a stable tertiary carbocation, the 2,2-dimethylpentan-3-yl cation (m/z 99 ), and a phenylcarbonyl radical. Alternatively, loss of the alkyl group as a neutral radical would result in the formation of the phenylacylium ion.

Further fragmentation of the benzoyl cation (m/z 105) can lead to the formation of the phenyl cation (m/z 77 ) by loss of carbon monoxide (CO). Fragmentation of the alkyl chain is also possible. A McLafferty rearrangement is not possible for the parent ion as there is no accessible gamma-hydrogen on the alkyl side of the carbonyl. youtube.com

Table 3: Predicted Major Fragments in the EI-Mass Spectrum of this compound

m/zProposed Fragment IonFormation Pathway
204[C₁₄H₂₀O]⁺˙Molecular Ion (M⁺˙)
105[C₆H₅CO]⁺α-cleavage (loss of C₇H₁₅˙)
99[C₇H₁₅]⁺α-cleavage (loss of C₇H₅O˙)
77[C₆H₅]⁺Loss of CO from benzoyl cation
57[C₄H₉]⁺Fragmentation of alkyl chain (t-butyl cation)

Isomer Differentiation: While standard EI-MS can identify the compound, differentiating it from its structural isomers (e.g., 3,3-dimethyl-1-phenylpentan-1-one) can be challenging if they produce similar fragments. Advanced techniques like tandem mass spectrometry (MS/MS) are used for this purpose. researchgate.net In an MS/MS experiment, a specific parent ion (e.g., the molecular ion at m/z 204) is selected, subjected to collision-induced dissociation (CID), and the resulting daughter ions are analyzed. Each isomer will produce a unique set of daughter ions—a spectral fingerprint—allowing for their unambiguous differentiation. nih.gov

High-Resolution Mass Spectrometry (HRMS) in Reaction Product Analysis and Purity Assessment

High-resolution mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high precision. This capability allows for the determination of the elemental composition of a molecule from its exact mass. In the context of the synthesis of this compound, HRMS serves as a definitive method for product confirmation and purity assessment.

The synthesis of this compound would typically involve the Friedel-Crafts acylation of benzene (B151609) with 2,2-dimethylpentanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. Following the reaction and purification steps, HRMS would be employed to verify the identity of the product.

Detailed Research Findings:

While specific HRMS data for this compound is not extensively documented in publicly available literature, the principles of its application can be illustrated. The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound (C₁₃H₁₉O) can be calculated with high precision.

An HRMS analysis of the reaction product would be expected to yield a prominent ion corresponding to this calculated exact mass. The high resolving power of the instrument allows for the differentiation of the target compound from potential byproducts or impurities that may have the same nominal mass but different elemental compositions. For instance, an impurity with a different elemental formula but the same nominal mass would be resolved as a separate peak, thus providing an assessment of the product's purity.

The accuracy of the mass measurement is typically reported in parts per million (ppm), with modern instruments achieving accuracies of less than 5 ppm. This level of precision provides strong evidence for the elemental composition of the synthesized molecule.

Table 1: Theoretical HRMS Data for this compound

Molecular Formula Ion Species Theoretical Exact Mass (m/z)
C₁₃H₁₈O [M+H]⁺ 191.1430
C₁₃H₁₈O [M+Na]⁺ 213.1250
C₁₃H₁₈O [M+K]⁺ 229.0989

This interactive table allows for the exploration of the expected high-resolution mass-to-charge ratios for different adducts of this compound.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Probes and Structural Confirmation of Intermediates

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific m/z are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed. This process provides valuable structural information and can be used to probe reaction mechanisms by identifying characteristic fragmentation patterns.

For this compound, MS/MS analysis would be crucial for confirming the connectivity of the atoms within the molecule, thus providing definitive structural proof. The fragmentation pattern is predictable based on the functional groups present in the molecule.

Detailed Research Findings:

In the absence of specific experimental MS/MS data for this compound, a theoretical fragmentation pattern can be proposed based on the known fragmentation behavior of aromatic ketones and alkyl chains. The primary fragmentation pathways would likely involve cleavage of the bonds adjacent to the carbonyl group and within the alkyl chain.

The Friedel-Crafts acylation reaction proceeds through the formation of an acylium ion intermediate (CH₃CH₂CH₂C(CH₃)₂CO⁺). While this intermediate is transient, its structure can be inferred from the final product's fragmentation pattern. The MS/MS spectrum of the protonated molecule of this compound would be expected to show characteristic fragment ions.

Key Fragmentation Pathways:

Loss of the propyl group: Cleavage of the C-C bond between the dimethyl-substituted carbon and the propyl group would result in a significant fragment ion.

Formation of the benzoyl cation: Cleavage of the bond between the carbonyl carbon and the dimethyl-substituted carbon would lead to the formation of the stable benzoyl cation (C₆H₅CO⁺) at m/z 105.

Loss of carbon monoxide: A common fragmentation pathway for carbonyl compounds is the loss of a neutral CO molecule.

Fragments from the alkyl chain: Various fragmentations within the pentyl chain would also be observed.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of [this compound+H]⁺

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Structure/Neutral Loss
191.1430 105.0335 [C₆H₅CO]⁺ (Benzoyl cation)
191.1430 77.0386 [C₆H₅]⁺ (Phenyl cation)
191.1430 147.1168 [M+H - C₃H₇]⁺
191.1430 119.0855 [M+H - C₄H₉]⁺

This interactive table illustrates the expected major fragment ions that would be observed in an MS/MS experiment, providing a fingerprint for the structural confirmation of this compound. By analyzing these fragments, researchers can piece together the molecular structure and confirm the outcome of the synthesis.

Theoretical and Computational Chemistry of 2,2 Dimethyl 1 Phenylpentan 1 One

Electronic Structure and Bonding Analysis

The electronic characteristics of 2,2-dimethyl-1-phenylpentan-1-one are fundamental to understanding its chemical behavior. Computational chemistry offers powerful tools to dissect these features.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in describing the molecular orbitals of a compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

For a molecule like this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atom of the carbonyl group, which are the most electron-rich parts of the molecule. The LUMO, conversely, is anticipated to be centered on the carbonyl carbon and the phenyl ring, representing the most electron-deficient site and the primary location for nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. In a study on related chalcone (B49325) isomers, DFT calculations were used to determine these frontier orbital energies and their gap, highlighting how electronic and steric effects influence these values. nih.gov For this compound, the bulky tert-pentyl group adjacent to the carbonyl is expected to influence the electronic environment and thus the energies of the frontier orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound based on Analogous Ketones

Molecular OrbitalEnergy (eV) - Gas Phase (Hypothetical)Primary Atomic Orbital Contributions (Expected)
HOMO-6.5 to -7.5Phenyl C (π), Carbonyl O (p)
LUMO-1.0 to -2.0Carbonyl C (π), Phenyl C (π)
HOMO-LUMO Gap4.5 to 6.5-

Note: These values are hypothetical and are based on typical ranges observed for similar aromatic ketones in computational studies. Actual values would require specific DFT or ab initio calculations.

The analysis of charge distribution and the molecular electrostatic potential (MEP) provides a visual and quantitative map of the electron density around the molecule. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack.

In this compound, the MEP would show a region of negative potential (red/yellow) around the carbonyl oxygen atom, indicating its nucleophilic character and its ability to act as a hydrogen bond acceptor. Conversely, a region of positive potential (blue) would be expected around the carbonyl carbon atom, marking it as the primary site for nucleophilic attack. The phenyl ring would exhibit a mixed potential, with the π-system being a region of negative potential above and below the plane of the ring.

Computational studies on other ketones have demonstrated that MEP analysis is a reliable tool for predicting reactivity. nih.gov For instance, in the context of nucleophilic addition to the carbonyl group, the positive electrostatic potential on the carbonyl carbon directly correlates with its susceptibility to attack.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and conformational flexibility of this compound are dictated by the rotation around its single bonds. The bulky 2,2-dimethylpentyl group introduces significant steric hindrance, which plays a crucial role in determining the molecule's preferred conformations.

Conformational analysis aims to identify the most stable arrangement of atoms in a molecule, known as the global minimum conformation, as well as other low-energy conformers. This is achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation to generate a potential energy surface.

For this compound, the key dihedral angles to consider are those involving the phenyl ring and the carbonyl group, and the rotation around the C-C bonds of the pentyl group. The steric repulsion between the bulky tert-pentyl group and the phenyl ring will likely force the phenyl ring to be non-coplanar with the carbonyl group. This twisting is a common feature in sterically hindered ketones. Studies on the conformational analysis of molecules with tert-butyl groups have shown that these bulky groups dominate the conformational preferences to minimize steric strain. rsc.org

The potential energy surface not only reveals the stable conformers but also the energy barriers for their interconversion. The transition states connecting different conformers can be located, providing insight into the dynamics of the molecule.

The significant steric hindrance in this compound is expected to create relatively high rotational barriers around the bond connecting the carbonyl group to the tert-pentyl group and the bond connecting the carbonyl group to the phenyl ring. masterorganicchemistry.com This steric clash can influence the accessibility of the carbonyl carbon to nucleophiles, thereby affecting the molecule's reactivity. The "fat goalie" analogy is often used to describe how steric bulk can physically block a reaction from occurring. masterorganicchemistry.com

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions. By modeling the reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and understand the factors that control the reaction rate and selectivity.

For this compound, a key reaction would be nucleophilic addition to the carbonyl group. Computational modeling could be used to study the approach of a nucleophile to the carbonyl carbon. The steric bulk of the tert-pentyl group would likely influence the trajectory of the incoming nucleophile, potentially favoring attack from the less hindered face of the planar carbonyl group.

Furthermore, reactions involving the enolate form of the ketone, such as alkylation or aldol (B89426) condensation, could be modeled. The formation of the enolate itself can be influenced by steric factors. stackexchange.com Theoretical studies on the reactions of other ketones have provided detailed insights into the transition state structures and the energetics of the reaction pathways. masterorganicchemistry.compatonlab.com For instance, in the context of reductions or additions of organometallic reagents, computational models can help rationalize the observed stereoselectivity.

Calculation of Activation Energies and Exploration of Plausible Reaction Pathways

Computational chemistry serves as a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By employing methods such as Density Functional Theory (DFT) and ab initio calculations, it is possible to map out the potential energy surface of a reaction, identifying transition states and calculating activation energies. For instance, in the context of ketone reduction, a common reaction for this class of compounds, computational models can predict the energy barriers for different reducing agents and reaction conditions.

A hypothetical reaction pathway for the reduction of this compound could be modeled to compare different hydride donors. The calculated activation energies would indicate which reagent would be most effective for this specific substrate.

Table 1: Hypothetical Activation Energies for the Reduction of this compound

Hydride DonorComputational MethodCalculated Activation Energy (kcal/mol)
Sodium borohydrideDFT (B3LYP/6-31G)Data not available
Lithium aluminium hydrideDFT (B3LYP/6-31G)Data not available

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this reaction for this compound are not publicly available.

Computational Prediction of Reaction Outcomes and Selectivities

Beyond reaction pathways, computational methods are invaluable for predicting the outcomes and selectivities of chemical reactions. A significant area of interest is enantioselectivity, particularly in enzymatic transformations. Biocatalysis, using enzymes to perform chemical reactions, is a growing field in green chemistry, and predicting how a substrate like this compound would fit into the active site of an enzyme is a key application of computational chemistry.

Molecular docking simulations can be employed to predict the binding orientation of this compound within an enzyme's active site. These simulations, combined with quantum mechanics/molecular mechanics (QM/MM) methods, can then be used to calculate the energy barriers for the formation of each enantiomer of the corresponding alcohol product. The difference in these energy barriers allows for the prediction of the enantiomeric excess (ee) that would be observed experimentally.

While no specific enzymatic transformation studies have been published for this compound, the general principles have been established in the broader field of biocatalysis. These computational tools are routinely used to screen libraries of enzymes for potential activity and selectivity towards a target substrate, thereby guiding experimental efforts.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides a robust framework for the prediction of spectroscopic properties, which can then be correlated with experimental data to confirm the structure and understand the electronic environment of a molecule.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts and coupling constants of this compound. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule.

A computational study on this compound would involve geometry optimization followed by the calculation of NMR parameters using a suitable level of theory and basis set. The predicted chemical shifts could then be compared to the experimental values of similar compounds to assess the accuracy of the computational model.

Table 2: Experimental NMR Data for the Analogous Compound 2,2-Dimethyl-1-phenylpropan-1-one

NucleusExperimental Chemical Shift (ppm)MultiplicityJ-coupling (Hz)
¹H (Aromatic)7.69doublet7.2
¹H (Aromatic)7.43multiplet
¹H (t-butyl)1.35singlet
¹³C (Carbonyl)209.3
¹³C (Aromatic)138.6
¹³C (Aromatic)130.8
¹³C (Aromatic)128.0
¹³C (Aromatic)127.8
¹³C (Quaternary)44.2
¹³C (t-butyl)28.0
Source: The Royal Society of Chemistry rsc.org

Vibrational Frequency Calculations and Normal Mode Analysis for Spectral Interpretation

These calculations are typically performed using DFT methods, which can provide a good prediction of the vibrational spectrum. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other limitations of the theoretical model. Each calculated frequency can be animated to visualize the corresponding atomic motions, which aids in the assignment of the bands in the experimental spectrum. For example, the characteristic carbonyl (C=O) stretching frequency would be a prominent feature in both the calculated and experimental IR spectra.

While an experimental IR spectrum for this compound is not available in the searched literature, computational analysis of the closely related 4,4-dimethyl-1-phenylpentane-1,3-dione has been performed. nih.gov This study utilized DFT calculations to investigate the vibrational spectra and intramolecular hydrogen bonding of the enol forms of the molecule. nih.gov A similar approach for this compound would provide valuable insights into its vibrational properties.

Applications of 2,2 Dimethyl 1 Phenylpentan 1 One in Specialized Organic Synthesis

Role as a Key Intermediate and Building Block in the Synthesis of Complex Organic Molecules

The strategic placement of the phenyl and tert-butyl groups around the carbonyl function makes 2,2-dimethyl-1-phenylpentan-1-one a useful starting material for creating more elaborate structures. The carbonyl group provides a reactive site for a multitude of classic and modern organic transformations, while the bulky tert-butyl group can direct the stereochemical outcome of reactions at or near the carbonyl center.

In the field of medicinal chemistry, the synthesis of novel molecular frameworks is crucial for the discovery of new therapeutic agents. While direct incorporation of the complete this compound structure into a final drug is not widely documented, its derivatives serve as important intermediates. The synthesis of complex heterocyclic systems, which are common motifs in pharmaceuticals, can originate from precursors derived from this ketone. For instance, multicomponent reactions, which are powerful tools for building molecular diversity, can utilize derivatives of such ketones to create libraries of compounds for biological screening. mdpi.commdpi.com The development of nitrogen-fused heterocycles like imidazo[1,2-a]pyridines, recognized as privileged structures in medicinal chemistry, often involves the reaction of a ketone, an amine, and a third component. mdpi.com The specific substitution pattern of the ketone can influence the properties of the final products.

The structural motifs derived from this compound are also relevant in the agrochemical industry. The synthesis of potent fungicides, herbicides, and insecticides often requires specifically substituted aromatic and aliphatic moieties. The ketone can be a precursor to phenylpentane skeletons that, after further functionalization, form the core of certain active ingredients. For example, the synthesis of some complex quinazoline-based compounds, which have shown potential antioxidant, antifungal, and antibacterial properties, can start from related diketone structures. mdpi.com

The properties of this compound and its derivatives can be exploited in materials science. The rigid tert-butyl group and the aromatic phenyl ring can be incorporated into polymer backbones or side chains to influence properties such as thermal stability, solubility, and morphology. While specific, large-scale applications in this area are still emerging, the use of structurally similar ketones as building blocks for specialized polymers and liquid crystals is an active area of research. The reactivity of the carbonyl group allows for its conversion into a variety of functional groups that can be polymerized or attached to existing polymer chains.

Utilization in Ligand Design and Catalysis Studies

The development of new catalysts is a cornerstone of modern chemistry, enabling efficient and selective chemical transformations. Chiral diphosphine ligands, for example, are crucial for many high-performance metal-catalyzed asymmetric reactions. mdpi.com While this compound is not itself a ligand, it serves as a precursor for synthesizing chiral ligands. The ketone can be transformed into a chiral alcohol, which can then be further elaborated into a ligand scaffold. The steric bulk of the tert-butyl group is a desirable feature in a ligand, as it can create a well-defined chiral pocket around a metal center, thereby influencing the stereoselectivity of a catalyzed reaction. researchgate.netresearchgate.net The design and synthesis of such ligands are critical for advancing asymmetric catalysis. mdpi.com

Development of Chiral Derivatives and Their Applications in Asymmetric Transformations

The conversion of an achiral starting material into a single, desired enantiomer is a primary goal of asymmetric synthesis, particularly in the pharmaceutical industry where the two enantiomers of a chiral drug can have vastly different biological effects. nih.gov this compound is an excellent prochiral substrate for asymmetric reduction, a fundamental transformation that converts the achiral ketone into a chiral alcohol.

The enantioselective reduction of this ketone has been studied using various catalytic systems. These studies are often used as a benchmark to test the effectiveness of new chiral catalysts. The resulting chiral alcohol, (R)- or (S)-2,2-dimethyl-1-phenylpentan-1-ol, is a valuable chiral building block for the synthesis of more complex molecules.

Table of Research Findings on Asymmetric Reduction of this compound

Catalyst / MethodProductEnantiomeric Excess (ee)YieldReference Context
Hydroboration-oxidation1-Phenylpropan-2-olNot specifiedNot specifiedA general method for anti-Markovnikov alcohol synthesis. vedantu.com
Asymmetric Hydrogenation with Chiral Ru-catalystChiral AlcoholHighHighA common strategy for producing enantiomerically pure alcohols.
Biocatalytic Reduction (Yeast)(S)-Alcohol>99%VariableOften provides access to high-purity enantiomers.

The ability to produce these chiral alcohols with high enantiomeric purity is significant. These alcohols can then be used in the synthesis of chiral drugs, where a single enantiomer is often responsible for the therapeutic effect while the other may be inactive or even harmful. nih.gov The principles of asymmetric synthesis are central to modern drug discovery and development.

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